molecular formula C19H21ClN2O6S B11248483 7-chloro-N-(2,5-dimethoxyphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-(2,5-dimethoxyphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11248483
M. Wt: 440.9 g/mol
InChI Key: XRFJUBWSQDQXLE-UHFFFAOYSA-N
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Description

7-CHLORO-N-(2,5-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of various functional groups, such as chloro, methoxy, and methanesulfonyl, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-(2,5-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the benzoxazepine core: This step involves the cyclization of an appropriate precursor, such as a substituted benzene derivative, with an oxazepine-forming reagent under controlled conditions.

    Introduction of the chloro group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the dimethoxyphenyl group: This step involves a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-(2,5-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding dechlorinated compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-CHLORO-N-(2,5-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-CHLORO-N-(2,5-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting key enzymes: This compound may inhibit enzymes involved in critical biological processes, leading to its antimalarial and anticancer activities.

    Modulating cellular pathways: It can affect signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-CHLORO-N-(2,5-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its benzoxazepine core and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H21ClN2O6S

Molecular Weight

440.9 g/mol

IUPAC Name

7-chloro-N-(2,5-dimethoxyphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H21ClN2O6S/c1-26-13-5-7-16(27-2)14(11-13)21-19(23)18-8-9-22(29(3,24)25)15-10-12(20)4-6-17(15)28-18/h4-7,10-11,18H,8-9H2,1-3H3,(H,21,23)

InChI Key

XRFJUBWSQDQXLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C

Origin of Product

United States

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